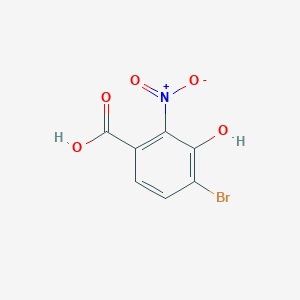

4-Bromo-3-hydroxy-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-hydroxy-2-nitrobenzoic acid (4-BHN) is a nitrobenzoic acid derivative that is widely used in synthetic organic chemistry. It is an important building block for the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and dyes. 4-BHN is also used in a variety of scientific research applications, including drug design, molecular biology, and biochemistry.

Aplicaciones Científicas De Investigación

Herbicide Resistance

Transgenic plants expressing a bacterial detoxification gene have shown resistance to herbicides like bromoxynil, by converting it to its primary metabolite, 3,5-dibromo-4-hydroxybenzoic acid. This approach demonstrates a successful strategy to achieve herbicide resistance through the introduction of a novel catabolic detoxification gene in plants (Stalker, McBride, & Malyj, 1988).

Anticonvulsant Activities

Studies on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid have documented unique bonding features and physical properties, including anticonvulsant activities. This research highlights the potential medical applications of compounds derived from 4-bromo-3-hydroxy-2-nitrobenzoic acid and similar structures (D'angelo et al., 2008).

Stability and Degradation Analysis

A study on the stability and degradation of 4-bromomethyl-3-nitrobenzoic acid under various conditions revealed the formation of a major degradation product, indicating the lability of the compound in acid and alkaline conditions. This research is crucial for understanding the chemical stability of similar nitroaromatic compounds with potential antitumoral properties (de Freitas et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The compound contains a nitro group (-no2), which is a strong electron-withdrawing group . This property could influence its interaction with biological targets. Furthermore, it undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The presence of the nitro group could potentially affect its solubility and hence its bioavailability .

Result of Action

Nitro compounds are known to have a high dipole moment due to the full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions at the molecular and cellular level.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-Bromo-3-hydroxy-2-nitrobenzoic acid. For instance, it is known to undergo reactions under palladium-phosphine catalysis .

Propiedades

IUPAC Name |

4-bromo-3-hydroxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDACFAIFGWLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-1-methyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B2916444.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)

![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)

![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)